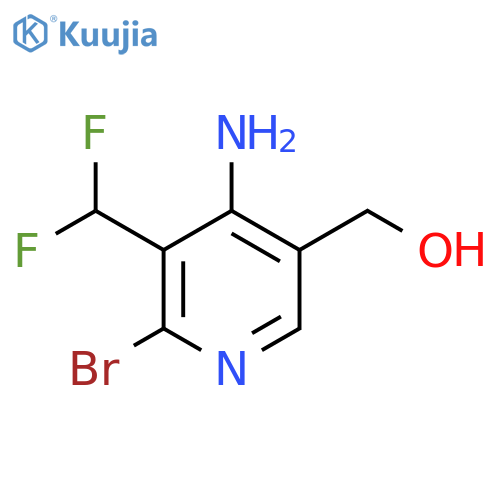Cas no 1805204-19-6 (4-Amino-2-bromo-3-(difluoromethyl)pyridine-5-methanol)

1805204-19-6 structure
商品名:4-Amino-2-bromo-3-(difluoromethyl)pyridine-5-methanol
CAS番号:1805204-19-6
MF:C7H7BrF2N2O
メガワット:253.044087648392
CID:4851850
4-Amino-2-bromo-3-(difluoromethyl)pyridine-5-methanol 化学的及び物理的性質
名前と識別子
-
- 4-Amino-2-bromo-3-(difluoromethyl)pyridine-5-methanol
-
- インチ: 1S/C7H7BrF2N2O/c8-6-4(7(9)10)5(11)3(2-13)1-12-6/h1,7,13H,2H2,(H2,11,12)
- InChIKey: WSRGZYXKXNDBIV-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(F)F)C(=C(C=N1)CO)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 59.1
4-Amino-2-bromo-3-(difluoromethyl)pyridine-5-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029071523-1g |
4-Amino-2-bromo-3-(difluoromethyl)pyridine-5-methanol |
1805204-19-6 | 97% | 1g |
$1,490.00 | 2022-04-01 |
4-Amino-2-bromo-3-(difluoromethyl)pyridine-5-methanol 関連文献
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
1805204-19-6 (4-Amino-2-bromo-3-(difluoromethyl)pyridine-5-methanol) 関連製品
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
